molecular formula C14H24N4O6 B12885041 Pyroglutamyllysylserine CAS No. 52434-69-2

Pyroglutamyllysylserine

Cat. No.: B12885041
CAS No.: 52434-69-2
M. Wt: 344.36 g/mol
InChI Key: RCPIEMQVRDMETC-GUBZILKMSA-N
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Description

Pyroglutamyllysylserine is a tripeptide composed of pyroglutamic acid, lysine, and serine. This compound is known for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure allows it to participate in a range of biochemical reactions, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyllysylserine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Pyroglutamic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated pyroglutamic acid is then reacted with lysine, which has its amino group protected by a suitable protecting group like Boc (tert-butyloxycarbonyl). The resulting dipeptide is then coupled with serine, which also has its hydroxyl group protected, using similar coupling reagents .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy purification and handling .

Chemical Reactions Analysis

Types of Reactions: Pyroglutamyllysylserine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyroglutamyllysylserine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyroglutamyllysylserine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyroglutamic acid moiety can form stable complexes with metal ions, enhancing its binding affinity to target proteins. The lysine residue can participate in hydrogen bonding and electrostatic interactions, while the serine residue can act as a nucleophile in enzymatic reactions. These interactions facilitate the compound’s biological activity and its role in various biochemical pathways .

Comparison with Similar Compounds

    Pyroglutamyllysylalanine: Similar structure but with alanine instead of serine.

    Pyroglutamyllysylthreonine: Contains threonine instead of serine.

    Pyroglutamyllysylglycine: Glycine replaces serine in the structure .

Uniqueness: Pyroglutamyllysylserine is unique due to the presence of serine, which provides additional functional groups for chemical reactions and interactions. This makes it more versatile in biochemical applications compared to its analogs .

Properties

CAS No.

52434-69-2

Molecular Formula

C14H24N4O6

Molecular Weight

344.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C14H24N4O6/c15-6-2-1-3-8(12(21)18-10(7-19)14(23)24)17-13(22)9-4-5-11(20)16-9/h8-10,19H,1-7,15H2,(H,16,20)(H,17,22)(H,18,21)(H,23,24)/t8-,9-,10-/m0/s1

InChI Key

RCPIEMQVRDMETC-GUBZILKMSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O

Origin of Product

United States

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